![molecular formula C7H6F3NO B045064 2-Amino-3-(trifluoromethyl)phenol CAS No. 106877-48-9](/img/structure/B45064.png)
2-Amino-3-(trifluoromethyl)phenol
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Overview
Description
2-Amino-3-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H6F3NO . It is used as an intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis(benzamides) .
Synthesis Analysis
The synthesis of 2-Amino-3-(trifluoromethyl)phenol involves several steps. One method involves a cascade cyclic reaction between enaminones and N-tosylhydrazones . This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers .Molecular Structure Analysis
The molecular structure of 2-Amino-3-(trifluoromethyl)phenol consists of a benzene ring substituted with an amino group, a hydroxyl group, and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-3-(trifluoromethyl)phenol are complex and varied. For instance, it can undergo a cascade cyclic reaction with enaminones and N-tosylhydrazones to form 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .Physical And Chemical Properties Analysis
2-Amino-3-(trifluoromethyl)phenol has a molecular weight of 177.13 . It is a solid at room temperature and should be stored in a well-ventilated place, with the container kept tightly closed .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like 2-Amino-3-(trifluoromethyl)phenol is known to enhance the biological activity of pharmaceuticals. This compound can be used as a building block in the synthesis of various drugs. The presence of the trifluoromethyl group has been associated with increased metabolic stability and improved binding affinity towards biological targets .
Organic Synthesis
In organic chemistry, 2-Amino-3-(trifluoromethyl)phenol serves as a versatile intermediate. It can be utilized in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles, which are important heterocyclic compounds with wide applications in medicinal chemistry .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment, and exposure should be avoided by using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-amino-3-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(12)6(4)11/h1-3,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJGAHFTSOPTCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579574 |
Source
|
Record name | 2-Amino-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(trifluoromethyl)phenol | |
CAS RN |
106877-48-9 |
Source
|
Record name | 2-Amino-3-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106877-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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